1-Acetyl-7-hydroxy-6-methoxy-1H-indole-4-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acetyl-7-hydroxy-6-methoxy-1H-indole-4-carbaldehyde is a complex organic compound belonging to the indole family Indoles are significant heterocyclic systems found in various natural products and drugs This compound is characterized by its unique structure, which includes an acetyl group, a hydroxy group, a methoxy group, and a carbaldehyde group attached to the indole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Acetyl-7-hydroxy-6-methoxy-1H-indole-4-carbaldehyde typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an aryl hydrazine reacts with a ketone or aldehyde under acidic conditions to form the indole core . Subsequent functionalization steps introduce the acetyl, hydroxy, and methoxy groups.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and the use of catalysts can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions: 1-Acetyl-7-hydroxy-6-methoxy-1H-indole-4-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbaldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, or halides.
Major Products Formed:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary alcohols.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
1-Acetyl-7-hydroxy-6-methoxy-1H-indole-4-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-Acetyl-7-hydroxy-6-methoxy-1H-indole-4-carbaldehyde involves its interaction with specific molecular targets and pathways. The compound’s functional groups enable it to bind to enzymes, receptors, or other biomolecules, modulating their activity. For example, the hydroxy and methoxy groups can form hydrogen bonds with target proteins, influencing their conformation and function .
Comparison with Similar Compounds
1H-Indole-3-carbaldehyde: Shares the indole core but differs in the position and type of functional groups.
1H-Indole-2-carboxylic acid: Another indole derivative with a carboxylic acid group instead of a carbaldehyde group.
1H-Indole-5-carboxylic acid: Similar structure with a carboxylic acid group at a different position.
Uniqueness: 1-Acetyl-7-hydroxy-6-methoxy-1H-indole-4-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for various research applications .
Properties
CAS No. |
137542-66-6 |
---|---|
Molecular Formula |
C12H11NO4 |
Molecular Weight |
233.22 g/mol |
IUPAC Name |
1-acetyl-7-hydroxy-6-methoxyindole-4-carbaldehyde |
InChI |
InChI=1S/C12H11NO4/c1-7(15)13-4-3-9-8(6-14)5-10(17-2)12(16)11(9)13/h3-6,16H,1-2H3 |
InChI Key |
GWYNBYICGGBERP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1C=CC2=C1C(=C(C=C2C=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.